![molecular formula C10H17N3O2 B2820201 4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199385-06-1](/img/structure/B2820201.png)
4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. They are commonly used as solvents and building blocks in organic synthesis.
Synthesis Analysis
The synthesis of triazole derivatives has been widely studied . Generally, they can be synthesized through the cyclization of thiosemicarbazides . As for oxolanes, they can be synthesized through various methods, including the acid-catalyzed cyclization of diols.Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . Oxolanes have a five-membered ring with four carbon atoms and one oxygen atom.Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions due to the presence of multiple nitrogen atoms in the ring . Oxolanes, being ethers, are generally quite stable but can be cleaved by strong acids.Physical And Chemical Properties Analysis
Triazoles are generally stable compounds that are soluble in polar solvents . Oxolanes are also stable and have good solubility in many organic solvents.Scientific Research Applications
Heterocyclic Derivative Syntheses
Research on the synthesis of heterocyclic derivatives, including those similar in structure to "4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one," has shown the ability to create a wide array of compounds through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. These synthetic pathways have yielded compounds like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, which are important for their potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).
Click Chemistry Applications
The use of click chemistry for the synthesis of 1,2,3-triazoles, a core structure related to "4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one," has been extensively studied. This methodology facilitates the rapid assembly of complex molecules with diverse potential applications, including medicinal chemistry and material sciences. Spectral analyses, crystal structures, DFT studies, and cytotoxicity assays of newly synthesized 1,2,3-triazoles have highlighted their significance in the development of novel compounds with potential biological activities (Ahmed et al., 2016).
Spectroscopic Studies and Molecular Organization
Spectroscopic studies on compounds structurally related to "4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one" have provided insights into their molecular organization and behavior in various solvents. Understanding the solvency effects on molecular structures can be critical for designing compounds with desired properties for applications in chemical sensors and organic electronics (Matwijczuk et al., 2018).
Synthesis of Bioactive Cyclic Ketals
Research into the synthesis of bioactive cyclic ketals from precursors containing triazole moieties, such as "4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one," has shown potential applications in developing novel therapeutic agents. These cyclic ketals can be used to design compounds with improved bioavailability and therapeutic efficacy (Talismanov et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-propan-2-yl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)9-11-12-10(14)13(9)6-8-4-3-5-15-8/h7-8H,3-6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQVAZYZZBGBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)N1CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
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